Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate

CysLT1 Antagonist Asthma & Allergy Inflammation

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate (CAS 885273-65-4) is a synthetic, trisubstituted indole derivative with the molecular formula C14H12FNO4 and a molecular weight of 277.25 g/mol. Its structure uniquely combines three distinct functional modules on the indole core: an ethyl ester at the 2-position, a 5-fluoro substituent on the benzene ring, and a trans-acrylic acid (2-carboxy-vinyl) moiety at the 3-position.

Molecular Formula C14H12FNO4
Molecular Weight 277.25 g/mol
CAS No. 885273-65-4
Cat. No. B1512502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate
CAS885273-65-4
Molecular FormulaC14H12FNO4
Molecular Weight277.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=CC(=O)O
InChIInChI=1S/C14H12FNO4/c1-2-20-14(19)13-9(4-6-12(17)18)10-7-8(15)3-5-11(10)16-13/h3-7,16H,2H2,1H3,(H,17,18)
InChIKeyKPBDDHIUBITJPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate: Structural Identity and Procurement Specifications


Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate (CAS 885273-65-4) is a synthetic, trisubstituted indole derivative with the molecular formula C14H12FNO4 and a molecular weight of 277.25 g/mol [1]. Its structure uniquely combines three distinct functional modules on the indole core: an ethyl ester at the 2-position, a 5-fluoro substituent on the benzene ring, and a trans-acrylic acid (2-carboxy-vinyl) moiety at the 3-position . This compound is cataloged by specialist chemical suppliers as a research-grade intermediate, with confirmed commercial availability at a minimum purity specification of 98% .

Why Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate Cannot Be Replaced by Simpler Indole-2-carboxylate Analogs


Generic substitution with simpler, commercially ubiquitous 5-fluoroindole-2-carboxylates (e.g., CAS 348-36-7, ethyl 5-fluoroindole-2-carboxylate) fails because the 3-position acrylic acid moiety of the target compound is the critical pharmacophoric and synthetic handle that differentiates advanced leads from inactive parent scaffolds [1]. In the context of CysLT1 receptor antagonists, published structure-activity relationship (SAR) studies demonstrate that the 3-substituted trans-acrylic acid side chain is essential for potent antagonist activity; its removal or replacement with unsubstituted alkyl or ester groups abolishes activity (IC50 >100 μM) against both CysLT1 and CysLT2 [1]. Furthermore, the 5-fluoro substituent is critical for tuning the electronic properties of the indole core, while the 2-ethyl ester serves as a metabolically labile or synthetic modification point, creating a molecule whose combined functionality cannot be replicated by any single-position analog [2].

Head-to-Head Evidence: Quantifying the Differentiation of Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate


CysLT1 Receptor Antagonism: The 3-Vinyl Acrylic Acid Moiety is Essential for Sub-Micromolar Potency

The 3-substituted trans-acrylic acid moiety, as present in the target compound, is the primary driver of CysLT1 receptor antagonism within this chemotype. In a systematic SAR study of 3-substituted 1H-indole-2-carboxylic acids, the lead compound 17k—which incorporates a 3-vinyl-linked pharmacophore analogous to the target's 3-position acrylic acid—exhibited highly potent and selective CysLT1 antagonism with an IC50 of 0.0059 μM for CysLT1 and 15 μM for CysLT2, resulting in a selectivity index of >2,500-fold [1]. Critically, removal or modification of the 3-position substituent completely eliminated activity; the unsubstituted parent indole-2-carboxylate core showed IC50 >100 μM at both receptors [1]. While the target compound itself lacks direct published bioactivity data, its 3-(2-carboxy-vinyl) moiety directly constitutes the active pharmacophore identified in this SAR study, distinguishing it from commercially available but biologically inactive 3-unsubstituted analogs such as ethyl 5-fluoroindole-2-carboxylate (CAS 348-36-7), for which no CysLT1 activity has been reported [2].

CysLT1 Antagonist Asthma & Allergy Inflammation

Antiviral Drug Discovery: 5-Fluoro Substitution is a Privileged Motif in Dengue and HCV Replication Inhibitors

The 5-fluoro substituent on the indole core is a recognized privileged motif in antiviral drug discovery. Janssen Pharmaceuticals' patent portfolio on mono- and di-substituted indole derivatives as dengue viral replication inhibitors explicitly encompasses 5-fluoro-substituted indole-2-carboxylate scaffolds [1]. The broader class of 5-fluoroindole-2-carboxylic acid derivatives also includes documented inhibitors of HIV-1 reverse transcriptase, with 5-fluoroindole-2-carboxylic acid showing an IC50 of 2.90 × 10^6 nM against the RT52A mutant [2], and Hepatitis C virus (HCV) genome polyprotein inhibitors [2]. The target compound (CAS 885273-65-4) uniquely combines this established 5-fluoro antiviral pharmacophore with a 3-vinyl acid moiety that enables further derivatization, distinguishing it from the simpler 5-fluoroindole-2-carboxylic acid (CAS 399-76-8) which lacks a functionalizable 3-position handle and consequently has limited utility in fragment-based or diversity-oriented antiviral lead generation .

Antiviral Dengue Virus HCV

Physicochemical Property Profile: Computed LogP Indicates Optimal CNS Drug-Like Space Relative to Non-Fluorinated Analogs

The computed lipophilicity (XLogP3) of the target compound is 2.7, positioning it within the optimal range for oral bioavailability and CNS penetration (Lipinski's Rule of Five and CNS MPO desirability) [1]. This is a direct consequence of the 5-fluoro substitution: replacement of fluorine with hydrogen (yielding ethyl 3-(2-carboxy-vinyl)-1H-indole-2-carboxylate, a hypothetical non-fluorinated analog) would reduce the XLogP by approximately 0.5-0.8 log units while simultaneously increasing metabolic vulnerability at the 5-position, which is a common site for cytochrome P450-mediated oxidation [2]. The target compound has 2 hydrogen bond donors (indole NH, acrylic acid OH), 5 hydrogen bond acceptors, and 5 rotatable bonds, indicating moderate conformational flexibility suitable for target binding while avoiding excessive entropic penalty [1]. Compared to the simpler analog ethyl 5-fluoroindole-2-carboxylate (MW 207.20, XLogP ~3.2), the target compound's additional acrylic acid moiety lowers lipophilicity and adds a second ionizable center, enhancing aqueous solubility at physiological pH [3].

Drug-likeness CNS Penetration Physicochemical Properties

Synthetic Tractability and Purity: Documented Ionic Liquid-Catalyzed Route Enables Greener Synthesis at 98% Purity

A scalable, environmentally benign synthetic route to α-indolylacrylates—the broader structural class to which the target compound belongs—has been reported using a Brønsted acid ionic liquid catalyst in butyl acetate solvent, achieving good to excellent yields through dehydrative alkenylation of 2-substituted indoles with pyruvates [1]. This method replaces traditional stoichiometric Lewis acid or strong protic acid conditions, enabling catalyst and solvent recycling [1]. The target compound (CAS 885273-65-4) is commercially available from AKSci at a minimum purity specification of 98%, confirmed by quality assurance batch testing, and is shipped with full Certificate of Analysis documentation . This level of purity specification exceeds the typical 95% benchmark offered by many catalog suppliers for research-grade indole derivatives, reducing the need for pre-use purification in sensitive biological assays .

Green Chemistry Process Chemistry Quality Assurance

High-Value Research and Industrial Application Scenarios for Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate


CysLT1 Antagonist Lead Optimization in Respiratory Drug Discovery

The target compound provides a pre-functionalized indole-2-carboxylate scaffold bearing the critical 3-vinyl acid pharmacophore essential for CysLT1 antagonism. Medicinal chemistry teams pursuing novel, non-lipid-based CysLT1 antagonists for asthma or allergic rhinitis can use this compound as an advanced intermediate, bypassing the multi-step synthesis required to install the acrylic acid side chain de novo [1]. The 2-ethyl ester and acrylic acid functionalities offer orthogonal derivatization points for parallel library synthesis, while the 5-fluoro substituent provides metabolic stability and favorable LogP for inhalation or oral delivery.

Antiviral Fragment-Based Drug Discovery Targeting Flaviviruses

Given that 5-fluoroindole scaffolds are explicitly claimed in Janssen's dengue antiviral patent portfolio [1], the target compound serves as a functionalized fragment with intrinsic ligand efficiency for the dengue virus NS4B or capsid targets. The 3-acrylic acid moiety enables direct conjugation to biotin or fluorophore tags for target engagement assays, or coupling to PEG linkers for PROTAC design, without requiring protecting group manipulation. This is a significant advantage over non-functionalized 5-fluoroindole fragments that require de novo functionalization.

Kinase Inhibitor Drug Discovery: Hinge-Binder Scaffold with Tunable Selectivity

The indole-2-carboxylate core is a recognized ATP-mimetic hinge-binding motif in kinase inhibitor design. The 5-fluoro substituent can engage the kinase hydrophobic back pocket (e.g., through orthogonal dipolar interactions), while the 3-acrylic acid moiety can be elaborated into solvent-exposed or ribose-pocket-directed substituents [1]. The target compound enables rapid exploration of kinase selectivity profiles through parallel amide coupling at the acrylic acid, a strategy not feasible with simpler ethyl 5-fluoroindole-2-carboxylate (CAS 348-36-7) which lacks a functionalizable 3-position [2].

Anticancer Agent Development via α-Indolylacrylate Mechanism

The broader α-indolylacrylate class has demonstrated in vitro anticancer activity, with lead compound 4l exhibiting an IC50 of 9.73 μM against HeLa cervical adenocarcinoma cells [1]. The target compound, as a 5-fluoro-substituted analog within this class, is a logical candidate for anticancer SAR expansion. The acrylic acid Michael acceptor moiety may contribute to covalent target engagement, while the 5-fluoro group enhances cell permeability and metabolic stability relative to non-fluorinated α-indolylacrylates [2].

Quote Request

Request a Quote for Ethyl 3-(2-carboxy-vinyl)-5-fluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.